molecular formula C14H11FN2 B1331280 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine CAS No. 378766-08-6

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine

Cat. No. B1331280
M. Wt: 226.25 g/mol
InChI Key: MYEKEACDOQRRPM-UHFFFAOYSA-N
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Description

The compound "2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a methyl group on the imidazo[1,2-a]pyridine core structure can significantly influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach is the catalyst-free aza-Diels-Alder reaction (ADAR), which has been used to create tetrahydroimidazo[1,2-a]pyridine derivatives with different substituents, including the introduction of a fluoro group at the 2-position, which has been shown to increase insecticidal activities . Another method involves the reaction of 2-vinyl-4,5-dihydroimidazole derivatives with substituted benzylidenemalononitrile . Additionally, the synthesis of 2-phenylimidazo[1,2-a]pyridine has been described as a straightforward process suitable for educational purposes, highlighting the preparation of a bridged N-heterocycle .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a nitrogen-containing heterocycle. The introduction of various substituents can lead to changes in the compound's crystallinity and stability. For instance, derivatives such as 7-methylimidazo[1,2-a]pyridine have been found to form thermally stable solid compounds . The crystal structure and Hirshfeld surface analysis of related compounds, such as 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate, have been studied, revealing specific hydrogen bonding patterns .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For example, the synthesis of thiazolopyrimidine derivatives involves the reaction of a core compound with substituted aldehydes, which has been studied for anticancer activity . The structure-activity relationship (SAR) study of these derivatives provides insights into how different substituents affect biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The fluorescent properties of these compounds have been investigated, showing that substituents can cause shifts in fluorescence without significantly affecting thermal stability . The physicochemical properties of 8-fluoroimidazo[1,2-a]pyridine have been compared to imidazo[1,2-a]pyrimidine, demonstrating its potential as a bioisosteric replacement in ligands for the GABA A receptor . Additionally, the detrimental effects of structurally similar compounds on mitochondrial respiration have been explored, indicating the importance of understanding the biological implications of these molecules .

Scientific Research Applications

Fluorescent Properties

Imidazo[1,2-a]pyridines, including derivatives like 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine, have been investigated for their fluorescent properties. These compounds, including similar derivatives, are studied as potential biomarkers and photochemical sensors. For instance, the research on 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines showed that these compounds emitted light in various solvents and in different pH conditions, demonstrating their potential as fluorescence enhancers (Velázquez-Olvera et al., 2012).

Inhibitory Activity in Cancer Research

Certain derivatives of imidazo[1,2-a]pyridine have been found to exhibit inhibitory activity against specific kinases, suggesting their potential as cancer therapeutic agents. For instance, a study identified 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine as a novel inhibitor with significant activity against the p110alpha isoform of PI3 kinase, demonstrating antiproliferative effects in cancer cell lines (Hayakawa et al., 2007).

Chemical Reactivity and Organic Synthesis

Studies on the chemical reactivity of imidazo[1,2-a]pyridine derivatives, including those with fluorophenyl groups, have been conducted to understand their potential in organic synthesis and medicinal chemistry. For example, a DFT study of imidazo[1,2-a]pyridinyl-chalcone series, including fluorophenyl variants, provided insights into the nucleophilic and electrophilic properties of these compounds, crucial for designing therapeutic systems (Konaté et al., 2021).

Potential in Alzheimer’s Disease Research

Certain imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their potential in imaging β-amyloid plaques in Alzheimer’s disease. For instance, the synthesis of fluorinated imidazo[1,2-a]pyridine analogues and their evaluation for binding affinity to amyloid plaques in human Alzheimer's disease cortical tissues highlighted their potential as radioligands for amyloid plaque imaging (Zeng et al., 2006).

Novel Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have been explored for their potential as novel anticancer agents. A study on selenylated imidazo[1,2-a]pyridines demonstrated significant cytotoxicity against breast cancer cells, indicating their potential as antiproliferative agents. These compounds showed effects on cell cycle, DNA interaction, and induced apoptosis, highlighting their promise in breast cancer chemotherapy (Almeida et al., 2018).

Insecticidal Activities

Imidazo[1,2-a]pyridine derivatives have been evaluated for their insecticidal properties. A study synthesized tetrahydroimidazo[1,2-a]pyridine derivatives and tested their activity against pea aphids, finding that the introduction of a fluoro group at certain positions increased their insecticidal activities (Zhang et al., 2010).

Potential Antipsychotic Activity

Fluorinated imidazo[1,2-a]pyridine derivatives have been investigated for their potential antipsychotic activity. Research on these compounds demonstrated their high affinity at the GABA-A receptor and showed promising results in preclinical models of psychosis, suggesting their potential as novel antipsychotic agents with a non-dopaminergic mechanism of action (Marcinkowska et al., 2016).

properties

IUPAC Name

2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2/c1-10-6-7-17-9-13(16-14(17)8-10)11-2-4-12(15)5-3-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEKEACDOQRRPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352395
Record name 2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine

CAS RN

378766-08-6
Record name 2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Godugu, CGR Nallagondu - Journal of Heterocyclic …, 2021 - Wiley Online Library
The present work describes the solvent and catalyst‐free synthesis of imidazo[1,2‐a]pyridines in excellent to nearly quantitative yields from 2‐aminopyridines and a wide variety of ω‐…
Number of citations: 15 onlinelibrary.wiley.com
K Pericherla, P Kaswan, P Khedar, B Khungar… - RSC Advances, 2013 - pubs.rsc.org
A simple and convenient strategy is described for the synthesis of imidazo[1,2-a]pyridines via inexpensive copper-catalyzed tandem imine formation and intramolecular aerobic …
Number of citations: 72 pubs.rsc.org
D Sarothiya, RT Bhawale… - The Journal of Organic …, 2022 - ACS Publications
A mild and eco-friendly visible-light-mediated regioselective C–H alkoxycarbonylation of imidazo[1,2-a]pyridine heterocycles using rose bengal as a photoredox catalyst at room …
Number of citations: 3 pubs.acs.org
PP Sen, VJ Roy, S Raha Roy - The Journal of Organic Chemistry, 2022 - ACS Publications
An atom economic method demonstrates the involvement of noncovalent interaction via hydrogen or halogen bonding interaction in triggering paired electrolysis for the group transfer …
Number of citations: 6 pubs.acs.org
T Caplan, Á Lorente-Macías, PJ Stogios… - Cell chemical …, 2020 - cell.com
New strategies are urgently needed to counter the threat to human health posed by drug-resistant fungi. To explore an as-yet unexploited target space for antifungals, we screened a …
Number of citations: 39 www.cell.com

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